molecular formula C14H9Cl5O<br>(ClC6H4)2C(OH)CCl3<br>C14H9Cl5O B1670483 Dicofol CAS No. 115-32-2

Dicofol

Cat. No. B1670483
CAS RN: 115-32-2
M. Wt: 370.5 g/mol
InChI Key: UOAMTSKGCBMZTC-UHFFFAOYSA-N
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Description

Dicofol is an organochlorine insecticide that is chemically related to DDT . It is a miticide that is very effective against spider mites . Its production and use is banned internationally under the Stockholm Convention . One of the intermediates used in its production is DDT . The World Health Organization classifies dicofol as a Level II, “moderately hazardous” pesticide . It is known to be harmful to aquatic animals, and can cause eggshell thinning in various species of birds .


Synthesis Analysis

Dicofol is usually synthesized from technical DDT . During the synthesis, DDT is first chlorinated to an intermediate, Cl-DDT, followed by hydrolyzing to dicofol . After the synthesis reaction, DDT and Cl-DDT may remain in the dicofol product as impurities .


Molecular Structure Analysis

The chemical formula of Dicofol is C14H9Cl5O . It is structurally similar to DDT . It differs from DDT by the replacement of the hydrogen (H) on C-1 by a hydroxyl (OH) functional group .


Chemical Reactions Analysis

The main factors triggering the in-source fragmentation of Dicofol were the H+ content and solution conductivity when dicofol entered the mass spectrometer . Dicofol reduced the molecular energy from 8.8 ± 0.05 kcal/mol to 1.0 ± 0.05 kcal/mol, indicating that the internal energy release from high to low was the key driving force of in-source fragmentation .


Physical And Chemical Properties Analysis

Dicofol is a white crystalline solid in its pure form . Technical dicofol is a red-brown or amber viscous liquid with an odor like fresh-cut hay . It is stable under cool and dry conditions, is practically insoluble in water but soluble in organic solvents . Its solubility is 0.8 mg/L (25 °C) in water . The melting point is 78.5 - 79.5 °C for pure dicofol, 50 °C for technical dicofol . The molecular weight is 370.49 g/mol .

Scientific Research Applications

Endocrine Disruption Potential

Dicofol, an acaricide/miticide, has been studied for its potential as an endocrine disruptor. Specifically, research by Hoekstra et al. (2006) investigated its estrogenic activity, revealing that dicofol, particularly its o,p'-dicofol isomer, exhibits weak estrogenic activity due to its action on the human estrogen receptor. This emphasizes the importance of chemical structure in determining biological responses to exposure from chiral compounds (Hoekstra et al., 2006).

Sonochemical Degradation

Panda Debabrata and Sivakumar (2018) explored the sonochemical degradation of dicofol in aqueous media. Their findings suggest that sonochemical treatment can effectively remove harmful pesticides like dicofol, with potential for broader application in wastewater treatment (Panda Debabrata & Sivakumar, 2018).

Source Identification in Environmental Samples

Zeng et al. (2017) developed a Bayesian method to identify the source contributions of DDT to soils, which included dicofol. This approach helps in understanding the impact of dicofol application on the environment and highlights the significance of identifying pollution sources for effective environmental management (Zeng et al., 2017).

Hydrodynamic Cavitation Treatment

Research by Panda and Manickam (2019) on hydrodynamic cavitation treatment of dicofol showed promising results for rapid removal of endocrine disruptive chemicals from water. This approach provides an efficient solution for the treatment of wastewater contaminated with dicofol (Panda & Manickam, 2019).

Dicofol Detection in Food

Wang et al. (2021) developed a fluorometric chemosensor for detecting dicofol in food products like tea, highlighting the importance of monitoring this pesticide for food safety. Their work demonstrates the practical application of chemical sensors in ensuring the safety of agricultural products (Wang et al., 2021).

Nanomaterials for Dicofol Degradation

Gulipalli et al. (2021) utilized Ni/Zn dually doped multiwalled carbon nanotubes as a nanocatalyst for the degradation of dicofol. Their research contributes to the development of new materials for environmental cleanup, particularly for pesticide degradation (Gulipalli et al., 2021).

Dic

ofol's Contribution to DDT PollutionTurgut et al. (2009) examined the presence of DDT impurities in dicofol formulations used in Turkey. Their findings underscore the importance of regulating dicofol to mitigate its contribution to ongoing DDT contamination in the environment (Turgut, Gokbulut, & Cutright, 2009).

Impact on Cotton Fields

Yang et al. (2008) studied the impact of dicofol application in cotton fields in China. They found that dicofol significantly contributes to the levels of DDTs in these areas, highlighting the need for careful management of dicofol use in agriculture (Yang et al., 2008).

Removal Using Activated Carbon Nanoparticles

Vali et al. (2021) investigated the use of Titanium doped activated carbon nanoparticles for removing dicofol from solutions. This study adds to the growing body of research on effective methods for removing environmental pollutants like dicofol (Vali et al., 2021).

Biodegradation by Bacteria

Lu et al. (2019) isolated a strain of Microbacterium capable of degrading dicofol from contaminated agricultural soil. This discovery represents a significant step in bioremediation strategies for dicofol-contaminated environments (Lu, Liu, & Liu, 2019).

Global Distribution and Transport

Li, Liu, and Hu (2015) conducted a study on the global inventory, long-range transport, and environmental distribution of dicofol. Their findings provide insight into the potential of dicofol as a persistent organic pollutant, emphasizing the need for international regulation (Li, Liu, & Hu, 2015).

Dicofol Degradation by ZnO Nanoparticles

Reddy et al. (2020) focused on the degradation of dicofol using ZnO nanoparticles as a catalyst. Their research adds to the understanding of using nanotechnology for environmental remediation (Reddy et al., 2020).

Safety And Hazards

Dicofol is harmful to aquatic animals and can cause eggshell thinning in various species of birds . The World Health Organization classifies dicofol as a Level II, “moderately hazardous” pesticide .

Future Directions

Bioremediation is an effective solution for dicofol persistence in the environment . A bacterial strain D-2, identified to genus Microbacterium, capable of degrading dicofol was isolated from dicofol-contaminated agricultural soil . This represents the first dicofol degrading bacterium isolated from this genus . This finding suggests that strain D-2 has great potential in bioremediation of dicofol-contaminated soils .

properties

IUPAC Name

2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol
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InChI

InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H
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InChI Key

UOAMTSKGCBMZTC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl
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Molecular Formula

C14H9Cl5O, Array
Record name DICOFOL
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DSSTOX Substance ID

DTXSID4020450
Record name Dicofol
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Molecular Weight

370.5 g/mol
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Physical Description

Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS.
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Boiling Point

437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg
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Flash Point

75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none
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Density

greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³
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Vapor Pressure

Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical)
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Mechanism of Action

Despite nearly 4 decades of research on organochlorines, & especially DDT, the biochemical basis of their toxic action is not yet unequivocally established. ... /it has been/ reported that ... dicofol ... inhibited the ATPase associated with oxidative phosphorylation & cation transport in plasma membranes., /Dicofol/ produces stimulation of axonal transmission of nervous signals, believed to be related to inhibition of ATPases in the central nervous system (CNS). The signs of toxicity are consistent with CNS depression.
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Impurities

... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol.
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Product Name

Dicofol

Color/Form

Colorless solid, Crystals from petroleum ether

CAS RN

115-32-2
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Melting Point

173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicofol
Reactant of Route 2
Dicofol
Reactant of Route 3
Reactant of Route 3
Dicofol
Reactant of Route 4
Dicofol
Reactant of Route 5
Reactant of Route 5
Dicofol
Reactant of Route 6
Dicofol

Citations

For This Compound
19,600
Citations
X Qiu, T Zhu, B Yao, J Hu, S Hu - Environmental Science & …, 2005 - ACS Publications
… the DDT impurities in dicofol and the contribution of dicofol use to current DDT … by dicofol in China could be very significant ( 3). To evaluate the scale of DDT pollution caused by dicofol …
Number of citations: 793 pubs.acs.org
X Yang, S Wang, Y Bian, F Chen, G Yu, C Gu… - Journal of hazardous …, 2008 - Elsevier
Dicofol with high impurity of DDT compounds is still widely used in agricultural … that dicofol-type DDT accounted for up to 80% of the DDTs residue. All the results indicated that dicofol …
Number of citations: 175 www.sciencedirect.com
C Turgut, C Gokbulut, TJ Cutright - Environmental Science and Pollution …, 2009 - Springer
… dicofol formulation cannot exceed 0.1%. The goal of this project was to determine the DDT content in dicofol … dicofol and the contribution of dicofol use to current DDT pollution in Turkey. …
Number of citations: 67 link.springer.com
DR Clark - 1990 - books.google.com
… dicofol, and dicofol metabolites (Figure) with dicofol as the principal constituent. In this review a dicofol … A product is referred to as "dicofol" if this is the only term used by the author or if it …
Number of citations: 39 books.google.com
L Li, J Liu, J Hu - Environmental Science & Technology, 2015 - ACS Publications
… dicofol usage for the period of 2000–2012 at 1 × 1 latitude/longitude resolution. We then assessed the LRT potential of dicofol … distribution and the fate of dicofol in the environment using …
Number of citations: 60 pubs.acs.org
AA El-Kashoury, AF Salama, AI Selim, RA Mohamed - Life Sci J, 2010 - lifesciencesite.com
… Dicofol is an organochlorine acaricide widely used in local market. The present study was conducted to evaluate how far dicofol … albino rats were orally administered dicofol, at 4.19 and …
Number of citations: 34 www.lifesciencesite.com
AA El-Kashoury, AF Salama, AI Selim, RA Mohamed - Life Sci J, 2009 - researchgate.net
… Dicofol is an organochlorine acaricide widely used in local market. The present study was conducted to evaluate the dicofol … albino rats were orally administered dicofol, at 4.19 and …
Number of citations: 21 www.researchgate.net
Y Fujii, K Haraguchi, KH Harada, T Hitomi, K Inoue… - Chemosphere, 2011 - Elsevier
… of the trace levels of dicofol in the ΣDDTs. In the present study, dicofol was confirmed to be detectable in human breast milk. This is the first report to identify dicofol in human samples. …
Number of citations: 64 www.sciencedirect.com
F Luo, J Song, MF Chen, J Wei, YY Pan… - Science of the total …, 2014 - Elsevier
… from the surfaces of dicofol manufacturing equipment at a … mg dicofol m − 2 . The average concentration of p,p′-DDT … × 10 − 3 to 33.94 for dicofol. Both carcinogenic risk and hazard …
Number of citations: 25 www.sciencedirect.com
Z Wang, T Yang, Z Zhai, B Zhang, J Zhang - Journal of Environmental …, 2015 - Elsevier
It remains unclear whether dicofol should be defined as a persistent organic pollutant. Its environmental persistence has gained attention. This study focused on its degradation by …
Number of citations: 19 www.sciencedirect.com

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